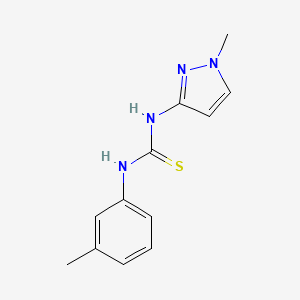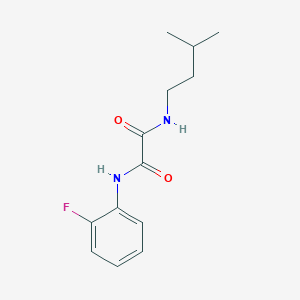
N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Descripción general
Descripción
N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, commonly known as MPTU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. MPTU is a thiourea derivative that has shown promising results in several studies, making it a popular choice for researchers looking for new compounds to investigate.
Mecanismo De Acción
The mechanism of action of MPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, insulin signaling, and viral replication. MPTU has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cancer cell growth and insulin signaling. Additionally, MPTU has been found to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects
MPTU has been shown to have several biochemical and physiological effects. In cancer cells, MPTU has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In diabetic mice, MPTU has been shown to improve insulin sensitivity, glucose tolerance, and reduce oxidative stress. In viral infections, MPTU has been found to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. MPTU has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, MPTU has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to use in some assays. Additionally, MPTU has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for MPTU research. One potential direction is to investigate the use of MPTU in combination with other compounds to enhance its effectiveness in cancer treatment. Another direction is to study the potential use of MPTU in other viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of MPTU and its potential applications in other scientific research fields.
Conclusion
In conclusion, N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, or MPTU, is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of the compound with high purity. MPTU has been extensively studied for its anticancer, antidiabetic, and antiviral properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. MPTU has several advantages for lab experiments, including its stability and low toxicity profile, but also has some limitations, such as poor solubility in water and a short half-life. There are several future directions for MPTU research, including investigating its use in combination with other compounds and studying its potential applications in other scientific research fields.
Aplicaciones Científicas De Investigación
MPTU has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anticancer, antidiabetic, and antiviral properties. In cancer research, MPTU has been found to inhibit the growth of cancer cells and induce apoptosis. In antidiabetic research, MPTU has been shown to improve insulin sensitivity and glucose tolerance. In antiviral research, MPTU has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9-4-3-5-10(8-9)13-12(17)14-11-6-7-16(2)15-11/h3-8H,1-2H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCJKGYFYKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4684085.png)
![6-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4684091.png)
![3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B4684094.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4684105.png)
![2-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B4684113.png)
![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)
![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4684139.png)
![2-methoxy-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4684143.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4684152.png)
![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)